

# Application of RH12 (G Antigen) Testing in Transfusion Medicine: Application Notes and Protocols

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## Compound of Interest

Compound Name: *RH12*

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## Introduction

The Rh blood group system is of paramount importance in transfusion medicine, second only to the ABO system in clinical significance. Within this complex system, the G antigen (**RH12**) presents a unique challenge and requires specific testing protocols for accurate patient management. The G antigen is typically present on red blood cells that are positive for either the D (RH1) and/or the C (RH2) antigen. Consequently, anti-G antibodies can serologically mimic a combination of anti-D and anti-C, leading to potential misinterpretation and inappropriate clinical decisions, particularly concerning Rh immune globulin (RhIG) prophylaxis in pregnant women. These application notes provide a comprehensive overview of **RH12** testing, including its clinical significance, detailed experimental protocols for its identification, and relevant quantitative data.

## Clinical Significance of RH12 (G Antigen)

The primary clinical significance of **RH12** testing lies in the differentiation of anti-G from anti-D and anti-C antibodies. This distinction is critical in several clinical scenarios:

- **Obstetrics:** A pregnant woman who is D-negative and appears to have anti-D and anti-C may actually have anti-G. If she has only anti-G (without anti-D), she is still a candidate for RhIG

prophylaxis to prevent the formation of true anti-D, which can cause severe Hemolytic Disease of the Fetus and Newborn (HDFN).[1][2][3][4] Conversely, if she has already formed anti-D, RhIG is not beneficial.[4]

- **Transfusion Therapy:** For transfusion purposes, patients with anti-G should receive blood that is negative for both D and C antigens. This is because most D-negative and C-negative units will also be G-negative. While the distinction from anti-D plus anti-C may not alter the choice of red blood cell units for transfusion in most cases (as D-negative, C-negative units would be selected for either), accurate antibody identification is crucial for patient records and future transfusion management.
- **Hemolytic Disease of the Fetus and Newborn (HDFN):** Anti-G is an IgG antibody and can cross the placenta, potentially causing HDFN. While often milder than HDFN caused by anti-D, cases of moderate to severe HDFN due to anti-G have been reported. Accurate identification and titration of anti-G are important for monitoring the fetus during pregnancy.

## Data Presentation

**Table 1: Prevalence of Major Rh Antigens in Different Populations**

Antigen	Caucasians (%)	Africans/African Americans (%)	Asians (%)	Southern India (%)	Assam, India (%)
D	85	92	99	94.1	99.05
C	68	27	93	87.6	92.38
c	80	96	47	51.1	51.43
E	29	22	39	18.8	20.95
e	98	98	96	98.4	97.14

Note: The G antigen (**RH12**) is present on red cells that are D-positive and/or C-positive. Therefore, its prevalence is closely linked to the prevalence of these two antigens.

**Table 2: Quantitative Analysis of G Antigen Sites on Red Blood Cells**

Rh Phenotype	Available G Antigen Sites per Cell (Range)
R1R1 (DCe/DCe)	9,900 - 12,200
r'r' (dCe/dCe)	8,200 - 9,700
R2R2 (DcE/DcE)	3,600 - 5,800
R0r (Dce/dce)	4,500 - 5,300

**Table 3: Antibody Titers in a Case of HDFN Caused by Anti-D, Anti-C, and Anti-G**

Antibody	Maternal Titer	Neonatal Titer
Anti-D	256	16
Anti-C	128	8
Anti-G	32	4

## Experimental Protocols

### Serological Testing: Differential Adsorption and Elution to Identify Anti-G

This protocol is designed to differentiate anti-G from a combination of anti-D and anti-C in a patient's serum that shows reactivity with both D-positive and C-positive red blood cells.

**Principle:** The protocol utilizes red blood cells with specific Rh phenotypes to selectively remove (adsorb) certain antibodies from the patient's serum. The adsorbed antibodies are then recovered (eluted) and tested for their specificity.

**Materials:**

- Patient serum

- Reagent Red Blood Cells (RBCs):
  - R2R2 (cDE/cDE) cells: D-positive, C-negative, G-positive
  - r'r (dCe/dce) cells: D-negative, C-positive, G-positive
  - rr (dce/dce) cells: D-negative, C-negative, G-negative
- Antibody identification panel cells
- LISS (Low Ionic Strength Saline)
- Anti-Human Globulin (AHG) reagent
- Saline
- Elution kit (e.g., acid or heat elution)
- Test tubes, pipettes, centrifuge
- Incubator (37°C)

#### Procedure:

##### Part 1: Adsorption with R2R2 (D+C-G+) cells

- Label a test tube for the first adsorption.
- Add 1 volume of patient's serum to 1 volume of washed, packed R2R2 RBCs.
- Incubate at 37°C for 30-60 minutes.
- Centrifuge and carefully separate the adsorbed serum. This is the Adsorbed Serum 1.
- Wash the R2R2 cells thoroughly with saline (at least 4 times) to remove all unbound antibody. Save the last wash to test as a negative control.
- Perform an elution on the washed R2R2 cells according to the elution kit manufacturer's instructions. This is the Eluate 1.

#### Part 2: Testing of Adsorbed Serum 1 and Eluate 1

- Test Adsorbed Serum 1 against a panel of RBCs, including D+C- and D-C+ cells.
- Test Eluate 1 against the same panel of RBCs.

#### Part 3: Adsorption with r'r (D-C+G+) cells

- Label a test tube for the second adsorption.
- Add 1 volume of the original patient's serum to 1 volume of washed, packed r'r RBCs.
- Incubate at 37°C for 30-60 minutes.
- Centrifuge and separate the adsorbed serum. This is the Adsorbed Serum 2.
- Wash the r'r cells thoroughly with saline and perform an elution. This is the Eluate 2.

#### Part 4: Testing of Adsorbed Serum 2 and Eluate 2

- Test Adsorbed Serum 2 against a panel of RBCs, including D+C- and D-C+ cells.
- Test Eluate 2 against the same panel of RBCs.

#### Interpretation of Results:

Antibody Specificity	Adsorbed Serum 1 (after R2R2 adsorption)	Eluate 1 (from R2R2 cells)	Adsorbed Serum 2 (after r'r adsorption)	Eluate 2 (from r'r cells)
Anti-D + Anti-C	Reacts with D-C+ cells	Reacts with D+C- cells	Reacts with D+C- cells	Reacts with D-C+ cells
Anti-G	No reaction	Reacts with D+C- and D-C+ cells	No reaction	Reacts with D+C- and D-C+ cells
Anti-D + Anti-G	No reaction	Reacts with D+C- and D-C+ cells	Reacts with D+C- cells	Reacts with D-C+ cells
Anti-C + Anti-G	Reacts with D-C+ cells	Reacts with D+C- cells	No reaction	Reacts with D+C- and D-C+ cells
Anti-D + Anti-C + Anti-G	Reacts with D-C+ cells	Reacts with D+C- and D-C+ cells	Reacts with D+C- cells	Reacts with D-C+ and D+C- cells

This table is a simplified guide. The reactivity patterns should be carefully evaluated with a full panel of cells.

## Molecular Genotyping for RH12 (G Antigen) Determination

Principle: The presence of the G antigen is determined by the presence of a serine at amino acid position 103 of the RhD and RhCE proteins. This is encoded by exon 2 of the RHD gene and the RHCE allele that codes for the C antigen. Molecular methods, such as Polymerase Chain Reaction with Sequence-Specific Primers (PCR-SSP) or Next-Generation Sequencing (NGS), can be used to determine the genotype of the RHD and RHCE genes and infer the presence or absence of the G antigen.

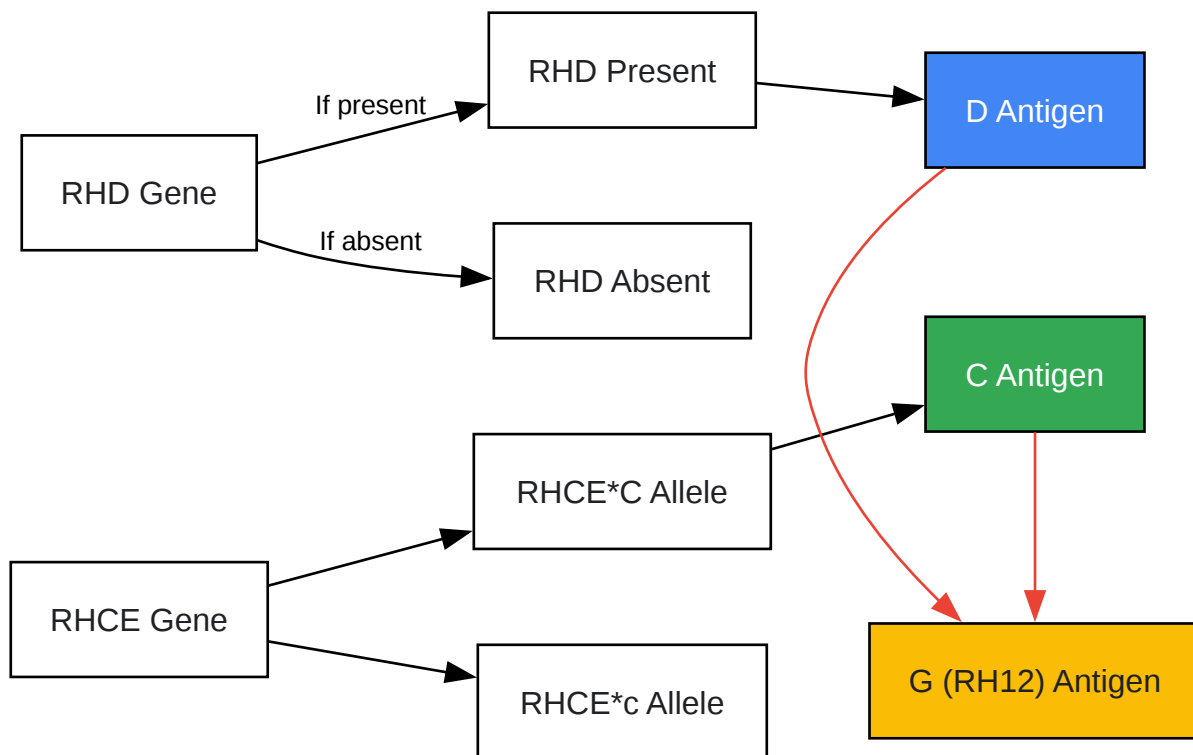
General Workflow:

- DNA Extraction: Isolate genomic DNA from a whole blood sample collected in EDTA. Standard DNA extraction kits can be used.
- PCR Amplification:
  - For PCR-SSP, design primers specific for the regions of the RHD and RHCE genes that determine the D, C, and c antigens. This will include primers that can differentiate the alleles based on the single nucleotide polymorphisms (SNPs) that code for these antigens.
  - For NGS, amplify the relevant exons of the RHD and RHCE genes.
- Analysis:
  - PCR-SSP: Analyze the PCR products by gel electrophoresis. The presence or absence of specific bands will indicate the presence of the RHD gene and the RHCE alleles for C and c.
  - NGS: Sequence the amplified DNA and align the sequences to reference genomes for RHD and RHCE. Analyze the sequence data to identify the specific alleles present.
- Interpretation:
  - If the RHD gene is present, the individual is predicted to be G-positive.
  - If the RHD gene is absent, the RHCE genotype is examined. If the individual carries an RHCE allele that codes for the C antigen, they are predicted to be G-positive.
  - If the RHD gene is absent and the individual is homozygous for the RHCE allele that codes for the c antigen (and not C), they are predicted to be G-negative.

#### Quality Control:

- Include positive and negative controls for all PCR reactions.
- Use well-characterized DNA samples with known RHD and RHCE genotypes as controls.
- For NGS, ensure adequate sequencing depth and quality scores.

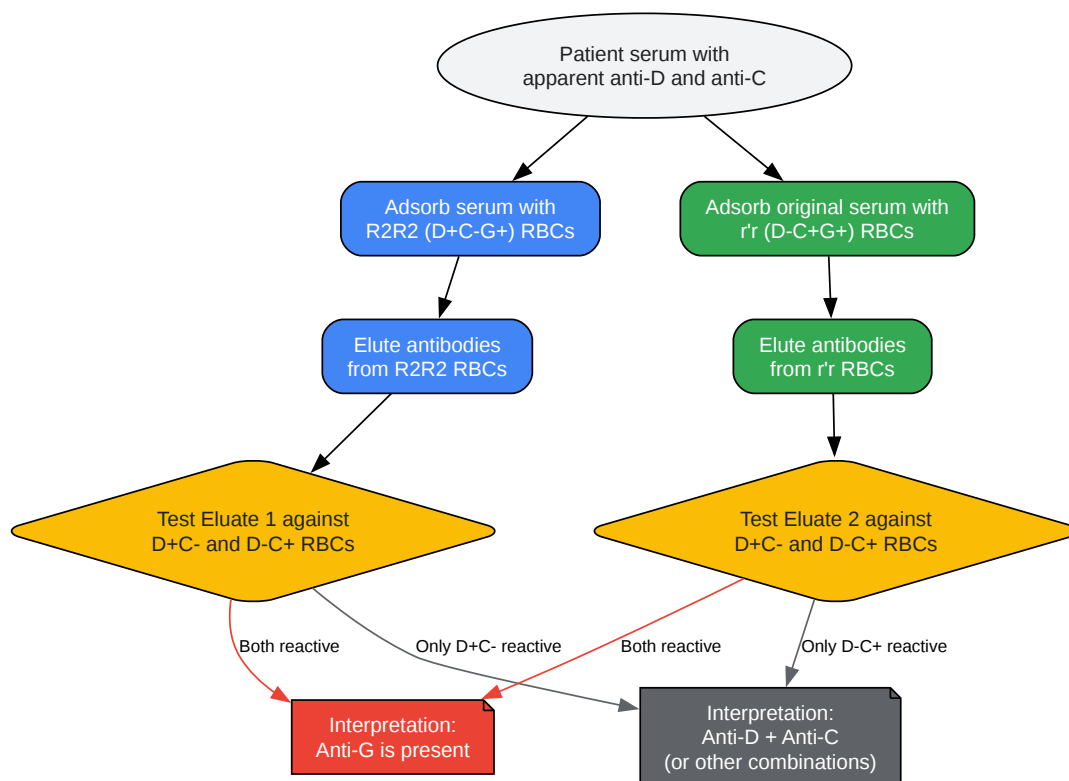
## Visualizations



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Caption: Genetic basis of G (**RH12**) antigen expression.





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Caption: Workflow for differentiating anti-G antibodies.

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